2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid chemical structure and properties
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid
Introduction
2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. As a substituted benzoic acid, it belongs to a class of compounds that are pivotal as intermediates and building blocks in synthetic organic chemistry. The strategic placement of chloro, fluoro, methyl, and nitro groups on the benzene ring, anchored by a carboxylic acid moiety, makes this molecule a versatile scaffold for the development of complex chemical entities. Its structural analogues have found utility as crucial intermediates in the synthesis of agrochemicals, such as the herbicide saflufenacil, and have been investigated for pharmaceutical applications.[1][2][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in chemistry and drug discovery.
Chemical Identity and Structure
The unique arrangement of five different substituents on the aromatic ring dictates the chemical reactivity and physical properties of the molecule. The IUPAC name, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, precisely describes this arrangement.
Caption: Chemical structure of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
| Identifier | Value |
| IUPAC Name | 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid |
| CAS Number | 173315-56-5[5] |
| Molecular Formula | C₈H₅ClFNO₄ |
| Molecular Weight | 233.58 g/mol |
| InChI | 1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) |
| InChIKey | VXVDKJNGNAJVGQ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are derived from its complex substitution pattern. While extensive experimental data is not publicly available, key properties can be summarized from supplier data and inferred from its structure.
| Property | Value/Information | Source |
| Physical Form | Solid | |
| Purity | ≥96% (typical) | |
| Storage Temperature | 4°C or Ambient | |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone, based on the properties of similar structures.[2][6] | - |
| Melting Point | Not specified in available literature. | - |
| Boiling Point | Not specified in available literature. | - |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid are not detailed in the available literature, a logical and efficient pathway can be designed based on well-established organic reactions and methodologies reported for structurally similar compounds.[1][7] The proposed synthesis starts from 2-chloro-4-fluoro-3-methyltoluene.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology (Proposed)
Step 1: Oxidation of 2-chloro-4-fluoro-3-methyltoluene
-
Objective: To convert the methyl group at the 1-position into a carboxylic acid. This functional group is a key feature of the target molecule and acts as a meta-director in the subsequent nitration step.
-
Protocol:
-
To a solution of 2-chloro-4-fluoro-3-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) in several portions.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-chloro-4-fluoro-3-methylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.
-
Step 2: Nitration of 2-chloro-4-fluoro-3-methylbenzoic Acid
-
Objective: To introduce a nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the existing substituents.
-
Mechanistic Rationale: The carboxylic acid group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating but ortho, para-directing. The methyl group is an activating, ortho, para-directing group. The position C5 is meta to the powerful carboxyl director and ortho to the chloro director, making it the most electronically favorable site for nitration.
-
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄) to the 2-chloro-4-fluoro-3-methylbenzoic acid from Step 1, ensuring the temperature is kept low.
-
Once the solid is fully dissolved, slowly add a nitrating mixture (a combination of concentrated nitric acid (HNO₃) and sulfuric acid) dropwise, while vigorously stirring and maintaining a temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an hour, followed by stirring at room temperature for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the final product, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.
-
Predicted Spectroscopic Characterization
For unambiguous structure confirmation, the following spectroscopic signatures would be expected:
-
¹H NMR: The spectrum should show a single sharp singlet for the aromatic proton. Another singlet, corresponding to the three protons of the methyl group, would appear in the upfield region (around 2.0-2.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm).
-
¹³C NMR: Eight distinct signals would be expected, corresponding to the six aromatic carbons, the carboxyl carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O carbonyl stretch), and strong peaks around 1550 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (N-O) bonds.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 233, with a characteristic M+2 peak at m/z 235 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Applications and Research Potential
Given its array of functional groups, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a valuable intermediate for further chemical modification.
-
Agrochemical Synthesis: Its structural similarity to intermediates used in the production of herbicides like saflufenacil suggests its potential as a building block for new crop protection agents.[1][3] The various substituents can be modified to fine-tune the biological activity and physical properties of the target molecule.
-
Pharmaceutical Drug Discovery: The nitrobenzoic acid scaffold is of significant interest in medicinal chemistry. The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build molecular complexity. Related chloro-nitrobenzoic acid derivatives have been explored for their potential as antibacterial agents, suggesting that this compound could serve as a starting point for developing new therapeutics against drug-resistant bacteria.[8][9]
-
Material Science: Aromatic carboxylic acids are often used as ligands in the synthesis of metal-organic frameworks (MOFs) or as monomers for specialty polymers.
Safety and Handling
As a laboratory chemical, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid must be handled with appropriate care.
-
GHS Hazard Classification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Harmful/Irritant)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor if you feel unwell.
-
References
-
Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
-
SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrobenzoic acid. (2024, March 11). Fisher Scientific. [Link]
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem. [Link]
-
2-chloro-5-nitrobenzoic acid - Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
-
A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). IP.com. [Link]
-
2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. (n.d.). Ivy Fine Chemicals. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7). WIPO Patentscope. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]
Sources
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. ivychem.com [ivychem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.at [fishersci.at]
